molecular formula C10H16O B14654087 3,4,4,5-Tetramethylcyclohex-2-en-1-one CAS No. 40441-55-2

3,4,4,5-Tetramethylcyclohex-2-en-1-one

Cat. No.: B14654087
CAS No.: 40441-55-2
M. Wt: 152.23 g/mol
InChI Key: JDWUUBNMRYXDMZ-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethylcyclohex-2-en-1-one is a bicyclic ketone characterized by a cyclohexenone backbone substituted with four methyl groups at positions 3, 4 (two groups), and 5. The compound’s structure imparts unique steric and electronic properties, influencing its reactivity, stability, and applications in organic synthesis and fragrance chemistry.

Properties

CAS No.

40441-55-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,4,4,5-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7-5-9(11)6-8(2)10(7,3)4/h5,8H,6H2,1-4H3

InChI Key

JDWUUBNMRYXDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C(C1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5-Tetramethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of cyclohexanones using palladium-catalyzed oxidative cross-coupling reactions. This method utilizes vinyl boronic acids and cyclic α-diazocarbonyl compounds as substrates . Another method involves the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of cyclohexene. This process employs hydrogen peroxide and vanadium catalysts to achieve the desired product . The use of such catalysts ensures high yield and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated compounds and substituted cyclohexenones.

Scientific Research Applications

3,4,4,5-Tetramethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,4,5-Tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogs include:

  • (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one : Lacks the additional methyl groups at positions 4 and 5.
  • 5-Ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one : Features an ethyl group at position 5 instead of a methyl group.

Substituent Effects on Properties

Property 3,4,4,5-Tetramethylcyclohex-2-en-1-one 3,4-Dimethylcyclohex-2-en-1-one 5-Ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one
Substituents 3,4,4,5-tetramethyl 3,4-dimethyl 2,3,4,5-tetramethyl + 5-ethyl
Steric Hindrance High (due to four methyl groups) Moderate Higher (ethyl adds bulk)
Electronic Effects Electron-donating methyl groups stabilize enone system Similar, but less pronounced Ethyl group may slightly reduce electron density at carbonyl
Applications Potential fragrance intermediate Synthetic intermediate Fragrance agent (up to 2% in concentrates)
Safety Profile Likely Class II (inferred) Not specified Class II (moderate toxicity)
  • The ethyl group in the 5-ethyl analog further amplifies steric constraints .
  • Volatility and Solubility: The all-methyl substituents in the target compound likely enhance volatility compared to the ethyl-containing analog, making it more suitable for top-note fragrances. However, reduced polarity may limit solubility in polar solvents.

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